molecular formula C9H5ClF3N3O B12104158 2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine

2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine

Cat. No.: B12104158
M. Wt: 263.60 g/mol
InChI Key: LXFXAZXCNYXMQX-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with chloro, methoxy, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine typically involves multi-step reactions. One common method starts with 6-methoxypyridine-3,4-diamine, which is reacted with ethyl trifluoropyruvate in ethanol under reflux conditions to form a mixture of regioisomers. This mixture is then treated with phosphorus oxychloride (POCl3) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in both medicinal chemistry and materials science.

Properties

Molecular Formula

C9H5ClF3N3O

Molecular Weight

263.60 g/mol

IUPAC Name

2-chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H5ClF3N3O/c1-17-6-2-4-5(3-14-6)15-7(8(10)16-4)9(11,12)13/h2-3H,1H3

InChI Key

LXFXAZXCNYXMQX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)N=C(C(=N2)C(F)(F)F)Cl

Origin of Product

United States

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